Cyclooctanemethanol
Overview
Description
Biochemical Analysis
Biochemical Properties
Cyclooctanemethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidation-reduction reactions, where it can act as a substrate or inhibitor. For example, this compound can be oxidized by alcohol dehydrogenase to form cyclooctanone . Additionally, it may interact with cytochrome P450 enzymes, influencing their activity and potentially affecting the metabolism of other compounds.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound may enhance or inhibit the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound can inhibit the activity of certain oxidoreductases by competing with their natural substrates. This inhibition can lead to changes in the redox state of cells and affect various metabolic pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including liver and kidney damage . These threshold effects are important for determining safe dosage levels for experimental studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism and oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, influencing their activity and affecting the overall metabolic flux . These interactions can lead to changes in metabolite levels and impact cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . The distribution of this compound within tissues can also influence its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can interact with enzymes and other biomolecules . These interactions can affect the compound’s activity and function, leading to changes in cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctanemethanol can be synthesized through several methods. One common method involves the reduction of cyclooctanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of cyclooctanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone group to the alcohol .
Chemical Reactions Analysis
Types of Reactions: Cyclooctanemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to cyclooctane carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions .
Reduction: The reduction of this compound is less common, but it can be converted back to cyclooctane by catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) .
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with thionyl chloride (SOCl₂) to form cyclooctyl chloride .
Major Products:
- Oxidation: Cyclooctane carboxylic acid
- Reduction: Cyclooctane
- Substitution: Cyclooctyl chloride
Scientific Research Applications
Cyclooctanemethanol has several applications in scientific research and industry:
Chemistry:
- Used as a high boiling solvent in various chemical reactions.
- Acts as a heat transfer agent in chemical processes .
Biology:
Medicine:
- Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry:
- Used in the production of plastic and lacquer base materials.
- Can be oxidized to cyclooctane carboxylic acid, which is further converted into octahydro-2-oxo-1H-azonine, a starting material for the production of nylon-8 .
Mechanism of Action
The mechanism of action of cyclooctanemethanol is primarily related to its chemical reactivity. As an alcohol, it can participate in various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group (-OH) in this compound is the primary site of reactivity, allowing it to form different derivatives and intermediates .
Comparison with Similar Compounds
Cyclooctanemethanol can be compared with other similar compounds such as cyclohexanol, cyclopentanol, and cyclododecanol.
Cyclohexanol:
- Molecular Formula: C₆H₁₂O
- Cyclohexanol is a six-membered ring alcohol, whereas this compound is an eight-membered ring alcohol. Cyclohexanol is more commonly used as a solvent and in the production of nylon-6.
Cyclopentanol:
- Molecular Formula: C₅H₁₀O
- Cyclopentanol is a five-membered ring alcohol. It is less stable compared to this compound due to ring strain in the smaller ring structure.
Cyclododecanol:
- Molecular Formula: C₁₂H₂₄O
- Cyclododecanol is a twelve-membered ring alcohol. It is used in the production of fragrances and as an intermediate in the synthesis of other chemicals.
Uniqueness of this compound: this compound’s eight-membered ring structure provides a balance between ring strain and stability, making it a versatile compound for various chemical reactions and industrial applications .
Properties
IUPAC Name |
cyclooctylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPBLHYKDKSZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189897 | |
Record name | Cyclooctanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-63-6 | |
Record name | Cyclooctanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3637-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooctanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclooctanemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclooctanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclooctanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics that dictate cyclooctanemethanol's activity on the nicotinic acetylcholine receptor?
A2: The research suggests that both the volume and length of cycloalkanemethanols play crucial roles in their interaction with the nAChR. [] The study reveals that the inhibitory effect on the open channel is lost when the volume of the compound exceeds approximately 340 ų. [] In contrast, the ability to enhance the apparent affinity of agonists appears to be dependent on a critical length of approximately 6.3 Å, which this compound satisfies. [] Therefore, this compound's specific volume and length allow it to interact with the nAChR in a way that both inhibits open channel activity and enhances agonist affinity.
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